10-aminopyrimido[1,2-a]benzimidazol-2(10H)-one
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Overview
Description
10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
The synthesis of 10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE typically involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones and β-ketoesters. This reaction proceeds in the presence of β-ketoenolates or nickel (2+) acetate, leading to the formation of 2-aminopyrimido[1,2-a]benzimidazole derivatives . Protonation (deuteration) and methylation of substituted 2-aminopyrimido[1,2-a]benzimidazoles occur at the N10 atom, while acylation by carboxylic acid anhydrides gives the 2-acylamino derivatives exclusively .
Chemical Reactions Analysis
10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the N10 atom, leading to the formation of various derivatives.
Common reagents used in these reactions include nickel complexes, β-ketoenolates, and carboxylic acid anhydrides . The major products formed from these reactions are 2-acylamino derivatives and other substituted derivatives.
Scientific Research Applications
10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its diverse biological activities.
Medicine: Research has indicated its potential use in the development of new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives play an important role in double-strand breaks (DSBs) repair following DNA damage. They phosphorylate RNF169 and increase its ability to block the accumulation of TP53BP1 at the DSB sites, thereby promoting homologous recombination repair (HRR) .
Comparison with Similar Compounds
10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure and have been extensively studied for their synthetic methodologies and functionalizations.
Substituted Imidazoles: These compounds are key components in various applications and have been the subject of recent advances in synthesis.
The uniqueness of 10-AMINOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2(10H)-ONE lies in its specific substitution patterns and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H8N4O |
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Molecular Weight |
200.20 g/mol |
IUPAC Name |
10-aminopyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C10H8N4O/c11-14-8-4-2-1-3-7(8)13-6-5-9(15)12-10(13)14/h1-6H,11H2 |
InChI Key |
MUZGYRTZCDLIBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=CC(=O)N=C3N2N |
Origin of Product |
United States |
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